molecular formula C15H18FN3O4 B6052497 diethyl {amino[2-(4-fluorobenzylidene)hydrazino]methylene}malonate

diethyl {amino[2-(4-fluorobenzylidene)hydrazino]methylene}malonate

Cat. No.: B6052497
M. Wt: 323.32 g/mol
InChI Key: PAAOETJXHJUOMT-CFXALYHXSA-N
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Description

Diethyl {amino[2-(4-fluorobenzylidene)hydrazino]methylene}malonate, commonly known as FBM, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases.

Scientific Research Applications

FBM has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties by inhibiting the activity of several enzymes involved in cancer cell growth and proliferation. FBM has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, FBM has been found to have antimicrobial properties by inhibiting the growth of several bacterial and fungal species.

Mechanism of Action

FBM exerts its effects by inhibiting the activity of several enzymes, including dihydrofolate reductase, thymidylate synthase, and ornithine decarboxylase. These enzymes are involved in DNA synthesis, cell growth, and proliferation. By inhibiting their activity, FBM can effectively slow down or stop the growth of cancer cells. FBM also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects:
FBM has been found to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to their death. FBM also reduces the production of reactive oxygen species, which can reduce oxidative stress in the body. In addition, FBM has been found to have a neuroprotective effect by reducing the production of inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

FBM has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and exert its effects intracellularly. FBM is also stable and can be stored for long periods of time. However, FBM has some limitations as well. It can have off-target effects on other enzymes, which can lead to unwanted side effects. In addition, FBM can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

FBM has shown promising results in preclinical studies, and there is a need for further research to determine its potential therapeutic applications. Some future directions for FBM research include:
1. Investigating the use of FBM in combination with other anti-cancer drugs to enhance its efficacy.
2. Studying the pharmacokinetics and pharmacodynamics of FBM to determine the optimal dosage and administration route.
3. Developing FBM analogs with improved potency and selectivity.
4. Investigating the use of FBM in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, FBM is a small molecule inhibitor that has shown potential therapeutic applications in cancer, inflammation, and infectious diseases. Its mechanism of action involves the inhibition of several enzymes involved in DNA synthesis, cell growth, and proliferation. FBM has several advantages for lab experiments, but also has some limitations. Further research is needed to determine the full potential of FBM as a therapeutic agent.

Synthesis Methods

FBM can be synthesized using a variety of methods. One common method is the condensation of 4-fluorobenzaldehyde with diethyl malonate in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain pure FBM. Other methods of synthesis have also been reported in the literature.

Properties

IUPAC Name

ethyl (E)-3-ethoxy-2-[(E)-N'-[(E)-(4-fluorophenyl)methylideneamino]carbamimidoyl]-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4/c1-3-22-14(20)12(15(21)23-4-2)13(17)19-18-9-10-5-7-11(16)8-6-10/h5-9,20H,3-4H2,1-2H3,(H2,17,19)/b14-12+,18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAOETJXHJUOMT-CFXALYHXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NN=CC1=CC=C(C=C1)F)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C(=N/N=C/C1=CC=C(C=C1)F)\N)/C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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